



# Application Notes and Protocols for Radiolabeling Peptides and Antibodies with Copper-64

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Copper-63 |           |  |  |  |
| Cat. No.:            | B576791   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

While **Copper-63** is a stable, non-radioactive isotope of copper, the field of radiolabeling for PET imaging and radiotherapy primarily utilizes its radioactive counterpart, Copper-64 ( $^{64}$ Cu). [1] This radionuclide possesses ideal characteristics for these applications, including a manageable half-life of 12.7 hours and a unique decay profile that includes both positron emission ( $\beta$ +) for high-resolution PET imaging and beta emission ( $\beta$ -) for therapeutic applications.[2][3][4] This "theranostic" potential makes  $^{64}$ Cu a highly valuable tool in the development of targeted radiopharmaceuticals.[5]

These application notes provide an overview and detailed protocols for the radiolabeling of peptides and antibodies with <sup>64</sup>Cu derivatives. The process involves the use of bifunctional chelators to stably incorporate the <sup>64</sup>Cu radiometal into the biomolecule of interest.

## Key Concepts in 64Cu Radiolabeling

Successful radiolabeling of peptides and antibodies with <sup>64</sup>Cu hinges on several key components and principles:

• Bifunctional Chelators (BFCs): These molecules are essential for stably binding the <sup>64</sup>Cu ion and providing a functional group for conjugation to the biomolecule.[6] Commonly used



chelators for copper include macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), as well as cross-bridged chelators like CB-TE2A, which offer enhanced in vivo stability. [3][7]

- Conjugation Chemistry: The BFC is covalently attached to the peptide or antibody. This is typically achieved by targeting specific amino acid residues, such as the primary amines on lysine residues or free sulfhydryl groups on cysteine residues.[6]
- Radiolabeling Reaction: The <sup>64</sup>CuCl<sub>2</sub> is incubated with the chelator-conjugated biomolecule under optimized conditions of pH, temperature, and time to facilitate the formation of a stable <sup>64</sup>Cu-chelator-biomolecule complex.[8]
- Purification and Quality Control: After the radiolabeling reaction, the product is purified to remove unchelated <sup>64</sup>Cu and other impurities. Quality control tests are then performed to determine radiochemical purity, specific activity, and in vitro stability.[2][9]

### **Experimental Workflows**

The general workflows for preparing <sup>64</sup>Cu-labeled peptides and antibodies are depicted below.





Click to download full resolution via product page

Caption: General workflow for conjugation and radiolabeling.



### **Quantitative Data Summary**

The following tables summarize typical quantitative data obtained during the radiolabeling of peptides and antibodies with <sup>64</sup>Cu.

Table 1: Radiolabeling Efficiency and Specific Activity

| Biomolecule         | Chelator | Radiolabeling<br>Efficiency (%) | Specific<br>Activity (MBq/<br>µg)                | Reference |
|---------------------|----------|---------------------------------|--------------------------------------------------|-----------|
| c(RGDyK)            | CB-TE2A  | >95                             | 37-111                                           | [8]       |
| D-Hep III           | TETA     | >95                             | 37-111                                           | [8]       |
| NODAGA-<br>Nanobody | NODAGA   | High                            | 0.11 (solid<br>target) / 0.15<br>(liquid target) | [10][11]  |
| NOTA-Nanobody       | NOTA     | High                            | 0.19 (solid<br>target) / 0.12<br>(liquid target) | [10][11]  |
| Trastuzumab         | DOTA     | High                            | 0.33 (solid<br>target) / 0.30<br>(liquid target) | [10][11]  |
| Rituximab           | DOTA     | >99 (purity)                    | Up to 5.6 GBq/<br>μmol                           | [9]       |

Table 2: In Vitro Stability of <sup>64</sup>Cu-Labeled Conjugates



| Conjugate                             | Condition   | Time Point    | Stability (%) | Reference |
|---------------------------------------|-------------|---------------|---------------|-----------|
| <sup>64</sup> Cu-CB-TE2A-<br>c(RGDyK) | Human Serum | 24 h          | >95           | [8]       |
| <sup>64</sup> Cu-TETA-D-<br>Hep III   | Human Serum | 24 h          | >95           | [8]       |
| <sup>64</sup> Cu-DOTA-<br>Trastuzumab | Mouse Serum | Not specified | Stable        | [10]      |
| <sup>64</sup> Cu-NODAGA-<br>Nanobody  | Mouse Serum | Not specified | Stable        | [10]      |
| <sup>64</sup> Cu-NOTA-<br>Nanobody    | Mouse Serum | Not specified | Stable        | [10]      |

# **Detailed Experimental Protocols**

# Protocol 1: Conjugation of a Peptide with a Bifunctional Chelator (DOTA-NHS ester)

This protocol describes the conjugation of a peptide containing a primary amine (e.g., lysine residue) with a commercially available N-hydroxysuccinimide (NHS) ester of DOTA.

### Materials:

- · Peptide of interest
- DOTA-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer, pH 8.5
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
- Deionized water (metal-free)

### Procedure:



- Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
- Dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
- Add a 5- to 10-fold molar excess of the DOTA-NHS ester solution to the peptide solution.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- Purify the DOTA-peptide conjugate using an SEC column (e.g., PD-10) equilibrated with metal-free water or a suitable buffer (e.g., 0.1 M ammonium acetate).
- Collect fractions and identify the fractions containing the DOTA-peptide conjugate using UV absorbance at 280 nm.
- Combine the product-containing fractions and determine the concentration. The conjugate can be lyophilized for long-term storage.

# Protocol 2: Radiolabeling of a DOTA-Conjugated Antibody with <sup>64</sup>Cu

This protocol outlines the direct radiolabeling of a DOTA-conjugated antibody with <sup>64</sup>CuCl<sub>2</sub>.

#### Materials:

- DOTA-antibody conjugate (from Protocol 1, adapted for antibodies)
- [64Cu]CuCl<sub>2</sub> in 0.1 M HCl
- 0.1 M Ammonium acetate buffer, pH 5.5
- Metal-free reaction vial
- Heating block or water bath
- SEC column (e.g., PD-10) for purification



- Instant thin-layer chromatography (iTLC) strips
- 0.1 M Citrate buffer, pH 5.0 (mobile phase for iTLC)

#### Procedure:

- In a metal-free microcentrifuge tube, add the DOTA-antibody conjugate (typically 50-100 μg) dissolved in 0.1 M ammonium acetate buffer (pH 5.5).
- Add the desired amount of [64Cu]CuCl2 (e.g., 37-185 MBq) to the antibody solution.
- Incubate the reaction mixture at 37-40°C for 30-60 minutes.
- Quality Control (Radiochemical Purity):
  - Spot a small aliquot (1 μL) of the reaction mixture onto an iTLC strip.
  - Develop the strip using 0.1 M citrate buffer (pH 5.0) as the mobile phase.
  - In this system, the  $^{64}$ Cu-DOTA-antibody remains at the origin (Rf = 0), while free  $^{64}$ Cu moves with the solvent front (Rf = 1).
  - Analyze the strip using a radio-TLC scanner to determine the radiochemical purity.

#### Purification:

- If the radiochemical purity is less than 95%, purify the product using an SEC column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Load the reaction mixture onto the column and elute with the same buffer.
- Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to the radiolabeled antibody.
- The final product is sterile-filtered and ready for in vitro or in vivo studies.



# Signaling Pathway Example: Targeting HER2 with <sup>64</sup>Cu-Trastuzumab

Trastuzumab is a monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2). Radiolabeling Trastuzumab with <sup>64</sup>Cu allows for PET imaging of HER2-positive tumors.[5] The binding of Trastuzumab to HER2 can inhibit downstream signaling pathways involved in cell proliferation and survival.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The Copper Radioisotopes: A Systematic Review with Special Interest to 64Cu PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-64 Radiopharmaceuticals for Oncologic Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Development of Copper Radiopharmaceuticals for Imaging and Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling Peptides and Antibodies with Copper-64]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576791#radiolabeling-peptides-and-antibodies-with-copper-63-derivatives]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com